![molecular formula C6H9BrN2 B1524319 4-Bromo-3-ethyl-5-methyl-1H-pyrazole CAS No. 736073-76-0](/img/structure/B1524319.png)
4-Bromo-3-ethyl-5-methyl-1H-pyrazole
Overview
Description
4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-ethyl-5-methyl-1H-pyrazole serves as a versatile intermediate in medicinal chemistry. It is utilized in the synthesis of various pharmaceutical compounds, including inhibitors that target specific enzymes or receptor sites . Its structural motif is common in molecules with antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .
Agriculture
In the agricultural sector, this compound is instrumental in developing new agrochemicals. Its derivatives can act as potent pesticides or herbicides, providing protection against a wide range of pests and diseases . The bromine atom in the molecule can be used for further functionalization, leading to the creation of compounds with specific activities against agricultural pests.
Material Science
The pyrazole ring of 4-Bromo-3-ethyl-5-methyl-1H-pyrazole is a key building block in material science. It can be used to synthesize novel polymers and materials with unique properties, such as enhanced durability or thermal stability . Its derivatives may also find applications in the creation of organic semiconductors or as ligands in metal-organic frameworks (MOFs).
Industrial Applications
Industrially, this compound is a precursor in the synthesis of dyes, pigments, and other specialty chemicals . Its reactivity allows for the production of a wide array of industrial products, including those used in coatings, adhesives, and flame retardants.
Biological Research
In biological research, 4-Bromo-3-ethyl-5-methyl-1H-pyrazole is used to study enzyme inhibition and receptor binding . It can be employed to understand the interaction between small molecules and biological macromolecules, aiding in the discovery of new drug targets.
Physical Chemistry
This compound is also significant in physical chemistry, where it can be used to study reaction mechanisms and kinetics . Its well-defined structure allows researchers to observe the effects of substituents on reactivity and to develop new synthetic methodologies.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can exhibit a variety of interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that pyrazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many compounds .
properties
IUPAC Name |
4-bromo-3-ethyl-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVROBZHKIUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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